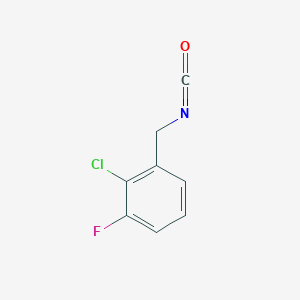
3-Cyclopropyl-6-fluoro-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-6-fluoro-2-methylpyridine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluorinated pyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Industrial methods may also involve continuous flow processes to enhance scalability and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
3-Cyclopropyl-6-fluoro-2-methylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl and methyl groups may also influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with a single fluorine atom.
2,6-Difluoropyridine: Contains two fluorine atoms at positions 2 and 6 on the pyridine ring.
3-Bromo-2-fluoropyridine: Features both bromine and fluorine substituents on the pyridine ring.
Uniqueness
3-Cyclopropyl-6-fluoro-2-methylpyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects compared to simpler fluorinated pyridines
Propriétés
Formule moléculaire |
C9H10FN |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
3-cyclopropyl-6-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FN/c1-6-8(7-2-3-7)4-5-9(10)11-6/h4-5,7H,2-3H2,1H3 |
Clé InChI |
OZYPHGBTIRSEAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)F)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




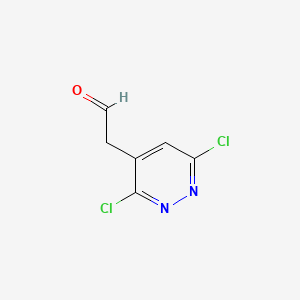
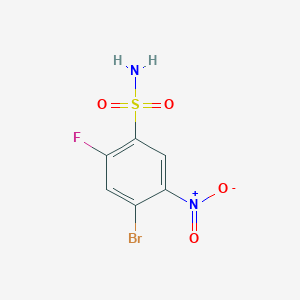

amino}acetic acid hydrochloride](/img/structure/B13514235.png)

![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)

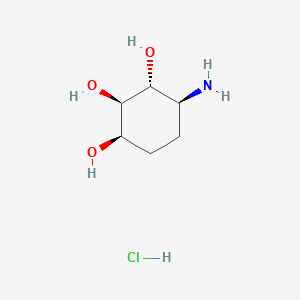
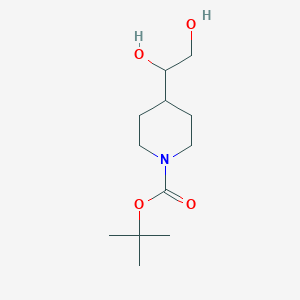
![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
